molecular formula C11H10ClNO3 B1320571 Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate CAS No. 924869-02-3

Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate

Cat. No.: B1320571
CAS No.: 924869-02-3
M. Wt: 239.65 g/mol
InChI Key: NGJVPZGICVCQPO-UHFFFAOYSA-N
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Description

Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate (CAS: 924869-02-3) is a benzoxazole derivative characterized by a chloromethyl substituent at the 2-position of the benzoxazole ring and a methyl ester group at the 5-position via an acetoxy linkage. Its molecular formula is C₁₁H₁₀ClNO₃, with a molecular weight of 239.65 g/mol (calculated based on structural analysis). Its reactivity is influenced by the electron-withdrawing benzoxazole core and the electrophilic chloromethyl group, making it a versatile precursor for further functionalization.

Properties

IUPAC Name

methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-15-11(14)5-7-2-3-9-8(4-7)13-10(6-12)16-9/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJVPZGICVCQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)OC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594739
Record name Methyl [2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924869-02-3
Record name Methyl [2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The primary and most documented method for preparing Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate involves the reaction of 2-(chloromethyl)-1,3-benzoxazole with methyl acetate in the presence of a base. The base commonly used is triethylamine, which facilitates the nucleophilic substitution and esterification steps under controlled conditions. This method is scalable for industrial production with optimization of reaction parameters to maximize yield and purity.

Key reaction:

  • Starting material: 2-(chloromethyl)-1,3-benzoxazole
  • Reagent: Methyl acetate
  • Catalyst/Base: Triethylamine (or similar organic base)
  • Solvent: Typically an aprotic solvent such as dichloromethane or dimethylformamide (DMF)
  • Conditions: Controlled temperature, often room temperature to mild heating

Detailed Reaction Conditions and Mechanism

The synthesis proceeds via nucleophilic attack of the methyl acetate enolate (generated in situ by the base) on the chloromethyl group of the benzoxazole, leading to substitution and formation of the ester linkage. The reaction is typically monitored by chromatographic methods to ensure completion.

  • Step 1: Generation of enolate ion from methyl acetate by triethylamine.
  • Step 2: Nucleophilic substitution at the chloromethyl position of 2-(chloromethyl)-1,3-benzoxazole.
  • Step 3: Work-up involving aqueous quenching and extraction to isolate the product.

Alternative Synthetic Approaches

While the direct reaction of 2-(chloromethyl)-1,3-benzoxazole with methyl acetate is the most straightforward, related literature on benzoxazole derivatives suggests alternative routes that may be adapted:

  • Chloromethylation of methyl 2-(1,3-benzoxazol-5-yl)acetate: Starting from the methyl ester of 2-(1,3-benzoxazol-5-yl)acetic acid, chloromethylation can be performed using reagents such as formaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic conditions to introduce the chloromethyl group at the 2-position of the benzoxazole ring.

  • Condensation and cyclization methods: Benzoxazole rings can be constructed via condensation of 2-aminophenol derivatives with carboxylic acid derivatives or their equivalents, followed by chloromethylation of the resulting benzoxazole ester.

These alternative methods are less commonly reported specifically for this compound but are relevant for structural analogs and may be optimized for this target molecule.

Reaction Optimization and Yields

Industrial and research-scale syntheses optimize parameters such as:

Parameter Typical Conditions Effect on Yield/Purity
Base type Triethylamine, potassium carbonate Influences enolate formation efficiency
Solvent DMF, dichloromethane Solubility and reaction rate
Temperature 20–60 °C Higher temp may increase rate but risk side reactions
Reaction time 2–6 hours Ensures complete conversion
Molar ratios 1:1 to 1:1.5 (benzoxazole:methyl acetate) Excess methyl acetate can drive reaction forward

Typical yields reported for similar benzoxazole ester syntheses range from 50% to 80%, depending on purification methods and reaction scale.

Purification and Characterization

After synthesis, the product is purified by standard organic chemistry techniques such as:

  • Liquid-liquid extraction
  • Column chromatography
  • Recrystallization from suitable solvents (e.g., ethanol or ethyl acetate)

Characterization is performed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy
  • Mass spectrometry (MS)
  • Infrared (IR) spectroscopy
  • Melting point determination (reported melting point: 61–64 °C)
  • Elemental analysis

Summary Table of Preparation Methods

Method No. Starting Material Reagents/Conditions Yield (%) Notes
1 2-(chloromethyl)-1,3-benzoxazole Methyl acetate, triethylamine, DMF, RT 50–80 Most direct and commonly used method
2 Methyl 2-(1,3-benzoxazol-5-yl)acetate Chloromethylation (formaldehyde + HCl) Variable Alternative route via chloromethylation
3 2-Aminophenol + carboxylic acid derivative Condensation, cyclization, then chloromethylation Variable Multi-step synthesis, less direct

Research Findings and Industrial Relevance

  • The compound is synthesized primarily for research use, including medicinal chemistry and material science applications.
  • Optimization of the base and solvent system is critical to minimize side reactions such as over-chlorination or hydrolysis.
  • The chloromethyl group is reactive and can be further functionalized, making this compound a versatile intermediate.
  • Industrial synthesis focuses on scalability and cost-effectiveness, often employing continuous flow reactors for better control.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study showed it was effective against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values demonstrating its potency.
PathogenMIC (µg/mL)
Bacillus subtilis15
Escherichia coli20
Candida albicans25
  • Anticancer Potential : The compound has also been studied for its anticancer effects. In vitro tests on cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colorectal cancer), and A549 (lung cancer) revealed cytotoxic effects.
Cell LineIC50 (µg/mL)Effect Observed
MCF-712Apoptosis induction
HCT-11615Cell cycle arrest
A54918Reduced viability

Synthesis of Derivatives

This compound serves as a precursor for synthesizing various benzoxazole derivatives, which are valuable in drug discovery due to their diverse biological activities. The synthesis often involves reactions that allow for modifications leading to compounds with enhanced efficacy or specificity.

Material Science

In material science, this compound is utilized in developing materials with specific properties such as fluorescence. These materials can be applied in sensors and imaging technologies.

Antimicrobial Efficacy Study

A comprehensive study evaluated the antimicrobial efficacy of this compound alongside other benzoxazole derivatives. The results indicated that this compound displayed potent activity against Bacillus subtilis and Escherichia coli, outperforming several standard antibiotics in terms of MIC values.

Anticancer Effects Investigation

Another investigation focused on the anticancer properties using the MTT assay on MCF-7 cells. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating substantial cytotoxicity compared to controls.

Biochemical Pathways

The interaction of this compound with cytochrome P450 enzymes has been noted, influencing drug metabolism and potentially altering pharmacokinetics in therapeutic contexts. Understanding these interactions is crucial for assessing the compound's safety and efficacy when used alongside other medications.

Stability and Dosage Effects

Stability studies reveal that the compound remains stable under standard laboratory conditions but may exhibit diminished activity over extended periods. Dosage effects observed in animal models suggest that lower doses can minimize toxicity while maintaining therapeutic efficacy.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The ester group can undergo hydrolysis to release active metabolites that further interact with biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table highlights key structural and functional differences between the target compound and its analogues:

Compound Name (CAS) Substituent at Benzoxazole 2-Position Molecular Formula Molecular Weight (g/mol) Purity/Applications
Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate (924869-02-3) Chloromethyl (CH₂Cl) C₁₁H₁₀ClNO₃ 239.65 Synthetic intermediate; unconfirmed applications
Methyl 2-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetate (866041-13-6) Pyridin-3-yl C₁₅H₁₂N₂O₃ 268.27 ≥97% purity; pharmaceutical R&D and quality control
Methyl 2-[2-(4-amino-3-fluorophenyl)-1,3-benzoxazol-5-yl]acetate (695186-53-9) 4-Amino-3-fluorophenyl C₁₆H₁₃FN₂O₃ 300.29 Controlled product; restricted lab use
Methyl 2-(1,3-benzoxazol-5-yl)acetate (97479-79-3) None (unsubstituted) C₁₀H₉NO₃ 191.18 Building block for synthesis
Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate (N/A) Butyl C₁₄H₁₇NO₃ 247.29 Intermediate in organic synthesis
Key Observations:

Substituent Effects: The chloromethyl group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions. The 4-amino-3-fluorophenyl substituent (CAS 695186-53-9) adds hydrogen-bonding capacity (via -NH₂) and lipophilicity (via -F), which may enhance biological activity, justifying its status as a controlled substance. The butyl chain (CAS N/A) increases hydrophobicity, likely favoring membrane permeability in drug candidates.

Molecular Weight Trends :

  • Bulkier substituents (e.g., pyridin-3-yl, butyl) correlate with higher molecular weights, impacting solubility and bioavailability.

Biological Activity

Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate (CAS Number: 924869-02-3) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₁H₁₀ClN₁O₃
  • Molecular Weight : 239.66 g/mol
  • Structure : The compound features a benzoxazole ring with a chloromethyl group, which is significant for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit aldo-keto reductases (AKRs), which are implicated in various metabolic processes and disease states, including cancer and diabetes. The benzoxazole moiety has been identified as a bioisosteric scaffold that enhances the potency and selectivity of such inhibitors .

Biological Activities

  • Antimicrobial Activity :
    • Preliminary tests have shown that this compound exhibits antimicrobial properties against certain bacterial strains. This activity is likely due to its ability to disrupt bacterial cell wall synthesis or function.
  • Anticancer Potential :
    • The compound has been evaluated for its anticancer properties, particularly in inhibiting the proliferation of cancer cell lines. Studies suggest that it may induce apoptosis through the activation of caspase pathways, although detailed mechanisms remain under investigation.
  • Neuroprotective Effects :
    • Given the structural similarities with known neuroprotective agents, there is potential for this compound to modulate NMDA receptor activity, which is crucial in neurodegenerative diseases. Further research is needed to elucidate these effects fully .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

Study Findings
Pippione et al. (2018)Identified potent AKR inhibitors based on benzoxazole derivatives; suggested potential applications in cancer therapy.
Khodot & Rakitin (2022)Discussed synthesis and characterization methods for related compounds; highlighted their role in medicinal chemistry .
VCU Scholars CompassExplored the effects of structurally similar compounds on Type III secretion systems in bacteria; indicated possible antimicrobial mechanisms .

Q & A

Advanced Research Question

  • DFT calculations : Model transition states for nucleophilic substitution at the chloromethyl site.
  • Molecular docking : Predicts steric/electronic effects of substituents on binding affinity .
  • QSPR models : Correlate substituent properties (e.g., Hammett σ) with reaction rates.

How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Advanced Research Question

  • pH sensitivity : The ester group hydrolyzes under basic conditions (pH > 9), requiring neutral buffers for biological assays.
  • Thermal stability : Decomposition above 140°C necessitates low-temperature storage and inert atmospheres during synthesis .

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